1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
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Overview
Description
The compound “1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. These include a pyridine ring, a piperazine ring, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several aromatic rings (the pyridine and phenyl rings), a piperazine ring, and various substituents including an ethyl group, a hydroxy group, and a fluorine atom .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings, the piperazine ring, and the various substituents. For example, the pyridine ring might undergo electrophilic substitution reactions, while the piperazine ring might participate in reactions with acids or bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy group and the aromatic rings might impact its solubility, while the size and complexity of the molecule might influence its melting point and boiling point .
Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound has not been directly identified in the literature, but related compounds with similar structures have been explored for their potential in various scientific research areas. For example, piperazine-1-yl-1H-indazole derivatives, which share structural features with the compound of interest, have been synthesized and characterized, highlighting their significance in medicinal chemistry due to efficient synthesis processes and their potential in drug discovery, as demonstrated in a study by Balaraju et al. (2019) here.
Docking Studies and Crystal Structure
Research by Ullah and Stoeckli-Evans (2021) here on closely related compounds involving crystallography and Hirshfeld surface analysis points towards the relevance of these structures in understanding molecular interactions, which could be pivotal for drug design, especially in analyzing hydrochloride salts of similar compounds for their structural and interactive properties.
Pharmacological Applications
Compounds bearing resemblance to the chemical structure of interest have been evaluated for their biological activities, such as antagonist properties against 5-HT2 receptors, suggesting potential applications in treating psychological disorders. For instance, Watanabe et al. (1992) here explored bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for their antagonist activity, indicating the utility of such compounds in neuroscience research.
Anticonvulsant Activity
The exploration of new amides derived from pyrrolidin-1-yl-acetic acid for anticonvulsant activity, as investigated by Obniska et al. (2015) here, further underscores the importance of structurally similar compounds in developing new therapeutic agents. This research suggests potential applications in epilepsy treatment, highlighting the importance of synthetic and medicinal chemistry in advancing pharmaceutical sciences.
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Many compounds with similar structural features are used in medicinal chemistry and can interact with various biological targets. For example, piperazine rings are often found in drugs that act on the central nervous system .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-4-ylmethyl]-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2/c1-3-29-17(2)16-21(30)22(24(29)31)23(18-8-10-26-11-9-18)28-14-12-27(13-15-28)20-6-4-19(25)5-7-20/h4-11,16,23,30H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMNRYCKUKOPOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=NC=C2)N3CCN(CC3)C4=CC=C(C=C4)F)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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